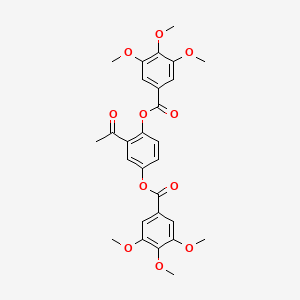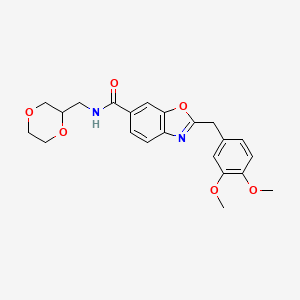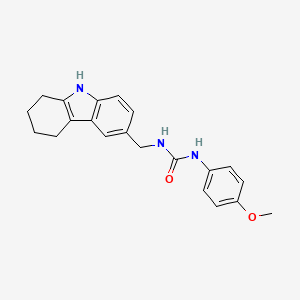![molecular formula C16H16ClN3O4S B5069355 4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5069355.png)
4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its neuroprotective properties. It was initially developed as a potential treatment for Parkinson's disease, but its therapeutic potential has also been explored in other neurodegenerative conditions.
Wirkmechanismus
The exact mechanism of action of 4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 3466B is not fully understood, but it is thought to work by modulating the activity of various cellular pathways that are involved in neuronal survival and death. It has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause cellular damage and death.
Biochemical and Physiological Effects:
4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 3466B has been shown to have a range of biochemical and physiological effects in animal models of neurodegenerative diseases. It can prevent neuronal cell death, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 3466B has several advantages for use in lab experiments. It has been extensively studied and its effects are well characterized. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 3466B. One area of interest is the potential use of the drug in combination with other therapies for neurodegenerative diseases. Another area of interest is the development of more water-soluble analogs of the drug that can be administered more easily in vivo. Additionally, there is ongoing research into the exact mechanisms of action of the drug, which could lead to the development of more targeted therapies for neurodegenerative diseases.
Synthesemethoden
4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 3466B can be synthesized using a multi-step process that involves the reaction of various reagents and starting materials. The synthesis method has been described in detail in scientific literature and involves the use of techniques such as column chromatography and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 3466B has been extensively studied for its potential therapeutic effects in neurodegenerative conditions such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective properties and can prevent neuronal cell death in animal models of these diseases.
Eigenschaften
IUPAC Name |
4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-25(23,24)20(14-8-4-12(17)5-9-14)10-15(21)19-13-6-2-11(3-7-13)16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQKJCDEXACFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5069285.png)

![6-(4-benzyl-1-piperidinyl)-N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5069296.png)
![3-chloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5069302.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-phenylglycinamide](/img/structure/B5069304.png)
![8-(3,4-dihydroxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5069311.png)

![2-(4-biphenylyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5069330.png)

![3-allyl-5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069356.png)
![(4,6-diethyl-2,5-dioxotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)bis(methylene) diacetate](/img/structure/B5069358.png)
![2-[{5-[3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(ethyl)amino]ethanol](/img/structure/B5069363.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5069367.png)
![6-(2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5069372.png)